N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C11H11F2NO and a molecular weight of 211.212 g/mol. This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 2,6-difluoroacetophenone with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[1-(2,6-dichlorophenyl)ethyl]prop-2-enamide: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
N-[1-(2,6-dibromophenyl)ethyl]prop-2-enamide:
N-[1-(2,6-dimethylphenyl)ethyl]prop-2-enamide: The methyl groups can influence the compound’s steric and electronic properties, making it suitable for different applications.
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-3-10(15)14-7(2)11-8(12)5-4-6-9(11)13/h3-7H,1H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGBVJZCRCOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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